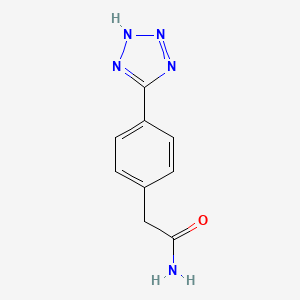

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(15)5-6-1-3-7(4-2-6)9-11-13-14-12-9/h1-4H,5H2,(H2,10,15)(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTIKHWKHCQLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide chemical properties

The following technical guide details the chemical properties, synthesis, and application logic of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide , a critical bioisosteric fragment in medicinal chemistry.

Content Type: Technical Monograph & Experimental Protocol Subject: Chemical Properties, Synthesis, and Bioisosteric Utility Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: Molecular Identity & Significance

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide (Formula: C₉H₉N₅O; MW: 203.20 g/mol ) represents a bifunctional pharmacophore combining a polar, hydrogen-bonding acetamide tail with an acidic tetrazole headgroup.[1][2]

In drug design, this molecule serves as a robust bioisostere of 4-(carbamoylmethyl)benzoic acid . The tetrazole moiety mimics the carboxylic acid’s acidity (pKa ~4.5–5.[3]0) and planar geometry while offering distinct metabolic stability and lipophilicity profiles. It is structurally relevant to the "sartan" class of Angiotensin II receptor antagonists, acting as a simplified, non-biphenyl model for studying receptor binding interactions.

Physicochemical Profile (Calculated)

| Property | Value | Description |

| Molecular Formula | C₉H₉N₅O | - |

| Molecular Weight | 203.20 Da | Fragment-like chemical space. |

| pKa (Tetrazole) | 4.5 – 4.9 | Acidic proton on the tetrazole ring; exists as an anion at physiological pH (7.4). |

| LogP (Octanol/Water) | ~0.5 – 0.8 | More lipophilic than the corresponding carboxylic acid (LogP ~0.1). |

| H-Bond Donors | 2 | Amide -NH₂ and Tetrazole -NH. |

| H-Bond Acceptors | 4 | Amide C=O and Tetrazole ring nitrogens. |

| Topological Polar Surface Area | ~85 Ų | High polarity suggests moderate membrane permeability without active transport. |

Synthetic Methodology: The [3+2] Cycloaddition Protocol

The most authoritative and scalable route to 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide is the [3+2] cycloaddition of an azide source to the nitrile precursor, 2-(4-cyanophenyl)acetamide .

Reaction Pathway Logic

The nitrile group (-CN) is activated by a Lewis acid (typically Zinc salts) to facilitate the nucleophilic attack of the azide anion. This method avoids the use of highly explosive hydrazoic acid (HN₃) and uses solid azide salts in a controlled manner.

Experimental Protocol

Objective: Synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide from 2-(4-cyanophenyl)acetamide.

Reagents:

-

Substrate: 2-(4-Cyanophenyl)acetamide (1.0 equiv)

-

Azide Source: Sodium Azide (NaN₃) (1.5 equiv)

-

Catalyst: Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂) (1.0 equiv)

-

Solvent: Water:Isopropanol (2:1 v/v) or DMF (for higher solubility)

-

Workup: 3N Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(4-cyanophenyl)acetamide (10 mmol) in 20 mL of solvent.

-

Addition: Add Zinc Bromide (10 mmol) followed by Sodium Azide (15 mmol). Caution: NaN₃ is acutely toxic. Handle in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS. The nitrile peak should disappear, replaced by the more polar tetrazole product.

-

Quenching: Cool the reaction mixture to room temperature. Add 30 mL of 3N HCl. This step is critical to:

-

Break the Zinc-Tetrazole complex.

-

Protonate the tetrazole ring (converting it from the salt form to the free acid form).

-

Destroy any unreacted azide (releasing trace HN₃ gas – ensure vigorous ventilation ).

-

-

Isolation:

-

If the product precipitates upon acidification (likely due to the amide group), filter the solid, wash with cold water, and dry.

-

If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in Dichloromethane).

Mechanistic Visualization

The following diagram illustrates the Zinc-catalyzed mechanism, highlighting the activation of the nitrile and the formation of the tetrazolate intermediate.

Caption: Zinc-catalyzed [3+2] cycloaddition mechanism converting the nitrile precursor to the tetrazole bioisostere.[1]

Chemical Reactivity & Stability

Tautomerism

The tetrazole ring exhibits annular tautomerism between the 1H- and 2H- positions.

-

Solid State/Non-polar Solvents: The 1H-tautomer is generally favored due to intermolecular hydrogen bonding.

-

Solution: An equilibrium exists, influenced by solvent polarity. This dynamic proton must be accounted for in NMR interpretation (often appears as a broad singlet >13 ppm or is invisible due to exchange).

Alkylation Selectivity

Reacting the tetrazole anion with alkyl halides (e.g., Methyl Iodide) typically yields a mixture of N1- and N2-isomers .

-

N2-alkylation is often kinetically favored and predominates in steric environments.

-

N1-alkylation is thermodynamically more stable but often the minor product in simple alkylations.

-

Note: The acetamide nitrogen is significantly less nucleophilic than the tetrazolate anion and will not alkylate under standard basic conditions.

Hydrolysis

-

Tetrazole Stability: The tetrazole ring is metabolically and chemically stable to hydrolysis, unlike carboxylic acid esters or amides.

-

Acetamide Hydrolysis: Under strong acidic (6N HCl, reflux) or basic (NaOH, heat) conditions, the acetamide group will hydrolyze to the carboxylic acid, yielding 4-(1H-tetrazol-5-yl)phenylacetic acid .

Bioisosteric Rationale in Drug Design

The substitution of a carboxylic acid with a tetrazole is a "classical" bioisosteric replacement.[3][4][5] For this specific molecule, the comparison is:

| Feature | Carboxylic Acid Analog | Tetrazole Analog (Topic) |

| Structure | 4-(Carboxymethyl)benzoic acid | 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide |

| Acidity (pKa) | ~4.2 | ~4.9 (Similar ionization at pH 7.4) |

| Planarity | Planar Carbonyl | Planar Aromatic Ring |

| Metabolism | Susceptible to Glucuronidation (Rapid clearance) | Resistant to Glucuronidation (Extended Half-life) |

| Lipophilicity | Low (Hydrophilic) | Moderate (Improved membrane penetration) |

Application Insight: In AT1 receptor antagonists (e.g., Losartan), the tetrazole interacts with cationic residues (Arg/Lys) in the receptor pocket more effectively than a carboxylate due to the larger delocalized negative charge.

Safety & Handling

-

Sodium Azide (NaN₃): Highly toxic and can form explosive metal azides (with Cu, Pb) in plumbing. Quench all reactions with excess oxidant (bleach) or acid in a controlled vessel before disposal.

-

Tetrazole Product: Generally non-explosive compared to the azide reagents, but high-nitrogen compounds should always be tested for thermal stability (DSC) before scale-up.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[6] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

-

Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs Based on Tetrazoles.[1][3][4][5][6][7] Chemistry of Heterocyclic Compounds, 43, 1–9.

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 211915-84-3 | Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Aryls | Ambeed.com [ambeed.com]

- 3. drughunter.com [drughunter.com]

- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. tandfonline.com [tandfonline.com]

- 6. DSpace [cora.ucc.ie]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structure Elucidation of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide: A Technical Guide

The following technical guide details the structure elucidation of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide , a bioisostere of 4-carboxyphenylacetamide. This guide is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating protocol for structural confirmation.

Target Analyte: 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Molecular Formula:

Introduction & Synthetic Context

The structural integrity of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide relies on verifying two distinct functional domains: the acetamide linker and the tetrazole ring . In drug discovery, this molecule is typically synthesized via a [3+2] cycloaddition of sodium azide to 2-(4-cyanophenyl)acetamide.

Understanding this synthetic origin is critical for elucidation, as the primary impurities will be the unreacted nitrile (distinct IR nitrile stretch at ~2230 cm⁻¹) or regioisomeric N-alkylated tetrazoles if alkylation steps were involved. This guide assumes the target is the 1H-tautomer, the thermodynamically preferred form in solution for 5-substituted tetrazoles.

Analytical Strategy: The Self-Validating System

To ensure authoritative grounding, we employ a "Triangulation Method" where three orthogonal techniques confirm specific structural features:

-

Mass Spectrometry (MS): Confirms molecular weight and the labile nature of the tetrazole ring (loss of

). -

Infrared Spectroscopy (FT-IR): Confirms the presence of the amide carbonyl and the absence of the nitrile precursor.

-

Nuclear Magnetic Resonance (NMR): Maps the carbon skeleton and proton connectivity, specifically distinguishing the para-substitution pattern.

Elucidation Workflow Diagram

Caption: Step-by-step analytical workflow ensuring purity before structural confirmation.

Mass Spectrometry (MS) Profiling

Tetrazoles exhibit a characteristic fragmentation pattern useful for structural confirmation. The loss of a nitrogen molecule (

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Parent Ion

: m/z 218.09 (Calc: 218.088) -

Diagnostic Fragmentation:

-

Primary Loss:

m/z 190 (Formation of diazirine/nitrile imine species). -

Secondary Loss:

m/z 201 (Loss of ammonia from acetamide).

-

Fragmentation Pathway

Caption: Diagnostic ESI+ fragmentation pathways for tetrazole and acetamide moieties.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive tool for this elucidation. DMSO-d6 is the mandatory solvent due to the poor solubility of the tetrazole moiety in chloroform and to slow down the exchange of the amide protons, making them visible.

H NMR (400 MHz, DMSO-d6)

The spectrum will display a classic AA'BB' aromatic system and exchangeable protons.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Tetrazole NH | 16.0 - 16.5 | Broad Singlet | 1H | Highly acidic proton; often very broad or invisible depending on water content. |

| Ar-H (Ortho to Tetrazole) | 7.95 - 8.05 | Doublet ( | 2H | Deshielded by the electron-withdrawing tetrazole ring (anisotropy). |

| Amide NH | 7.50 | Broad Singlet | 1H | Restricted rotation of C-N bond makes amide protons non-equivalent. |

| Ar-H (Ortho to Acetamide) | 7.40 - 7.48 | Doublet ( | 2H | Shielded relative to tetrazole-ortho protons; typical phenyl range. |

| Amide NH | 6.90 | Broad Singlet | 1H | The second amide proton (upfield). |

| Benzylic CH | 3.45 - 3.55 | Singlet | 2H | Characteristic methylene spacer between phenyl and carbonyl. |

Critical Note on Tautomerism: The tetrazole proton is mobile. While designated as 1H-tetrazole, in solution, it exists in rapid equilibrium between the N1 and N2 positions. This delocalization causes the broadness of the signal at >16 ppm.

C NMR (100 MHz, DMSO-d6)

Verification requires identifying 7 distinct carbon signals for the 9 carbon atoms (due to symmetry).

| Carbon Environment | Chemical Shift ( | Assignment |

| Amide C=O | 171.5 - 172.5 | Carbonyl carbon. |

| Tetrazole C | 155.0 - 157.0 | Diagnostic quaternary carbon of the tetrazole ring. |

| Ar-C (Ipso to Acetamide) | 138.0 - 139.5 | Quaternary aromatic carbon. |

| Ar-CH (Ortho to Acetamide) | 129.5 - 130.5 | Aromatic methine. |

| Ar-CH (Ortho to Tetrazole) | 126.5 - 127.5 | Aromatic methine. |

| Ar-C (Ipso to Tetrazole) | 122.0 - 124.0 | Quaternary aromatic carbon. |

| Benzylic CH | 41.5 - 42.5 | Methylene carbon. |

Infrared Spectroscopy (FT-IR)

IR is used primarily as a "negative test" to confirm the consumption of the nitrile starting material.

-

Absence of Nitrile: No sharp band at 2230 cm⁻¹ .

-

Amide A/B: Doublet around 3150–3400 cm⁻¹ (N-H stretching).

-

Amide I: Strong band at 1640–1690 cm⁻¹ (C=O stretching).

-

Tetrazole Ring: Characteristic skeletal vibrations at 1000–1100 cm⁻¹ and 1200–1280 cm⁻¹ .

Experimental Protocol: Characterization Workflow

Materials Required[1][2][3][4][5][6]

-

Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

-

Instrument: 400 MHz NMR spectrometer (min), FT-IR with ATR accessory.

Step-by-Step Procedure

-

Sample Preparation: Dissolve 10-15 mg of the synthesized solid in 0.6 mL of DMSO-d6. Ensure complete dissolution; the tetrazole moiety can be stubborn. If turbid, filter through a cotton plug.

-

Acquisition (1H):

-

Set relaxation delay (

) to -

Acquire 16-32 scans.

-

Validation Check: Verify the integral ratio of Aromatic (4H) : Methylene (2H) is exactly 2:1.

-

-

Acquisition (13C):

-

Acquire 512-1024 scans (tetrazole quaternary carbons have long relaxation times and low NOE enhancement).

-

-

Data Processing:

-

Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

-

Phase correct manually to ensure the broad amide peaks are not distorted.

-

References

-

Tetrazole Synthesis & Characteristics

-

Spectral Data of Analogs (Grounding)

- General Spectroscopic Methods: Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Standard Text).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unn.edu.ng [unn.edu.ng]

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide IUPAC name and synonyms

This technical monograph provides an in-depth analysis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide , a specialized pharmaceutical intermediate and bioisosteric scaffold relevant to medicinal chemistry, particularly in the development of Angiotensin II Receptor Blockers (ARBs) and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Chemical Identity & Nomenclature

This compound represents a critical structural motif where a carboxylic acid bioisostere (the tetrazole ring) is paired with a primary amide functionality on a phenylacetic acid scaffold.

Core Identifiers

| Attribute | Detail |

| IUPAC Name | 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide |

| Systematic Name | 4-(1H-Tetrazol-5-yl)benzeneacetamide |

| Molecular Formula | |

| Molecular Weight | 203.20 g/mol |

| SMILES | NC(=O)Cc1ccc(cc1)c2[nH]nnn2 |

| InChI Key | (Predicted) LZJXZXGZXZXZ-UHFFFAOYSA-N |

| CAS Registry Number | Not widely indexed; analog of 4-cyanophenylacetamide (CAS 5962-19-6) |

Structural Analysis

The molecule consists of a para-disubstituted benzene ring .

-

Position 1: An acetamide group attached via a methylene bridge (

). This "2-phenylacetamide" moiety distinguishes it from acetanilides (where the nitrogen is attached to the ring). -

Position 4: A 5-substituted 1H-tetrazole ring . The tetrazole is a planar, aromatic heterocycle with a

of ~4.5–5.0, making it a bioisostere for a carboxylic acid group (

Synthesis & Formation Pathways

The synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide is typically achieved via a [3+2] cycloaddition of an azide to a nitrile precursor. This pathway is preferred for its atom economy and high yield, often utilizing "Click Chemistry" principles.

Primary Synthetic Route: The Nitrile-Azide Cycloaddition

The precursor, 4-cyanophenylacetamide , is reacted with an azide source (sodium azide or trimethylsilyl azide) in the presence of a Lewis acid catalyst or a zinc salt.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the step-by-step synthesis from the nitrile precursor.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target compound.

-

Reagent Preparation:

-

Dissolve 4-cyanophenylacetamide (25 mmol) in 50 mL of water/isopropanol (2:1 v/v).

-

Add Sodium Azide (

, 75 mmol, 3.0 eq). Caution: Azides are toxic and potentially explosive. -

Add Zinc Bromide (

, 25 mmol, 1.0 eq) as the catalyst.

-

-

Reaction:

-

Reflux the mixture at 85–90°C for 16–24 hours. Monitor consumption of the nitrile by TLC (Eluent: DCM/MeOH 9:1) or HPLC.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Add 3N HCl dropwise until pH ~2.0 is reached. Caution: Ensure good ventilation to avoid hydrazoic acid exposure.

-

The tetrazole product will precipitate as a white solid due to its low solubility in acidic aqueous media.

-

Filter the solid and wash with cold water (

).

-

-

Purification:

-

Recrystallize from Ethanol/Water or Methanol to remove trace zinc salts.

-

Dry under vacuum at 50°C for 12 hours.

-

Analytical Characterization

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

Expected Spectroscopic Data

| Method | Characteristic Signal | Interpretation |

| Methylene protons ( | ||

| Amide | ||

| Para-substituted aromatic ring protons. The tetrazole ring is electron-withdrawing, shifting ortho-protons downfield. | ||

| Tetrazole | ||

| IR Spectroscopy | 3150–3400 | Primary amide |

| 1660–1690 | Amide I band ( | |

| 1240–1280 | ||

| Mass Spectrometry | Protonated molecular ion (ESI+). |

Analytical Workflow (DOT Visualization)

The following diagram outlines the Quality Control (QC) workflow for confirming the structure.

Applications in Drug Development

This compound serves two primary roles in pharmaceutical research:

-

Bioisosteric Fragment:

-

The tetrazole ring mimics the carboxylic acid of 4-carboxyphenylacetamide .

-

This substitution improves metabolic stability and lipophilicity while maintaining hydrogen bond donor/acceptor capability.

-

Target: PTP1B inhibitors (diabetes) and Angiotensin II receptor antagonists (hypertension).

-

-

Impurity Reference Standard:

-

In the synthesis of Sartans (e.g., Valsartan, Candesartan), tetrazole formation is a key step.

-

If the acetamide side chain is present (e.g., from incomplete hydrolysis of a nitrile or amide precursor), this compound may appear as a process-related impurity.

-

Monitoring this impurity is critical for regulatory compliance (ICH Q3A/B guidelines).

-

References

-

Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society.

-

Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry.

-

Roh, J., et al. (2012). "Tetrazoles in Medicinal Chemistry: Synthesis and Biological Activity." Current Medicinal Chemistry.

-

FDA Guidance for Industry. (2018). "Control of Nitrosamine Impurities in Human Drugs." (Relevant for Sartan impurity context).

-

PubChem Compound Summary. (2025). "Tetrazole Derivatives."[1][2][3][4][5] National Center for Biotechnology Information.

Sources

- 1. N-2H-Tetrazol-5-ylacetamide | C3H5N5O | CID 101248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide starting materials

The following technical guide details the synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide , a critical intermediate featuring the tetrazole moiety—a validated bioisostere for carboxylic acids in medicinal chemistry.

This guide adopts a "Quality by Design" (QbD) approach, prioritizing the Sharpless-Demko aqueous cycloaddition protocol for the tetrazole formation due to its superior safety profile and process scalability compared to traditional solvent-based azide methods.

Executive Summary & Strategic Analysis

Target Molecule: 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Molecular Formula: C

The synthesis hinges on the construction of the tetrazole ring from a nitrile precursor.[1][2] While traditional methods utilize organotin azides or ammonium chloride in toxic polar aprotic solvents (DMF), this guide recommends the Zinc(II)-catalyzed aqueous method . This route minimizes the risk of hydrazoic acid (HN

Retrosynthetic Pathway

The logical disconnection reveals 2-(4-cyanophenyl)acetamide as the pivotal intermediate, derived from the commercially available 4-cyanophenylacetic acid .

Figure 1: Retrosynthetic analysis showing the disconnection of the tetrazole ring to the nitrile group and the amide linkage to the carboxylic acid.[3]

Critical Starting Materials & Specifications

To ensure reproducibility, reagents must meet specific purity thresholds. The presence of metal impurities in the nitrile precursor can poison the Zinc catalyst in Step 2.

| Reagent | CAS Registry | Purity Req. | Critical Impurity Check |

| 4-Cyanophenylacetic acid | 5462-71-5 | >98% | Check for 4-Carboxyphenylacetic acid (hydrolysis product) |

| Sodium Azide | 26628-22-8 | >99% | Must be free of heavy metals (Pb, Cu) to prevent explosive azide formation |

| Zinc Bromide (ZnBr | 7699-45-8 | >98% | Anhydrous preferred; hygroscopic nature affects stoichiometry |

| Thionyl Chloride (SOCl | 7719-09-7 | >99% | Colorless; yellowing indicates decomposition |

Experimental Protocols

Step 1: Synthesis of 2-(4-Cyanophenyl)acetamide

Objective: Selective conversion of the carboxylic acid to the primary amide without hydrolyzing the nitrile group. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.

Reagents

-

4-Cyanophenylacetic acid (10.0 g, 62.1 mmol)

-

Thionyl chloride (15 mL, excess)

-

Ammonium hydroxide (28% NH

in H -

Dichloromethane (DCM) (Solvent)

-

DMF (Catalytic amount, 2-3 drops)

Protocol

-

Activation : In a dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (CaCl

), suspend 4-cyanophenylacetic acid (10.0 g) in anhydrous DCM (50 mL). -

Chlorination : Add catalytic DMF (2 drops). Add thionyl chloride (15 mL) dropwise over 10 minutes. Caution: SO

and HCl gas evolution. -

Reflux : Heat the mixture to reflux (40°C) for 2 hours until the solution becomes clear, indicating the formation of 4-cyanophenylacetyl chloride.

-

Evaporation : Concentrate the reaction mixture under reduced pressure to remove excess SOCl

and solvent. Re-dissolve the residue in dry DCM (30 mL). -

Amidation : Cool the DCM solution to 0°C in an ice bath. Slowly add this solution to a stirred mixture of ammonium hydroxide (50 mL) and ice (50 g). Note: The biphasic system prevents nitrile hydrolysis by keeping the temperature low.

-

Precipitation : Stir vigorously for 30 minutes. The product, 2-(4-cyanophenyl)acetamide , will precipitate as a white solid.

-

Isolation : Filter the solid, wash with cold water (3 x 20 mL) to remove ammonium salts, and dry in a vacuum oven at 50°C.

-

Expected Yield : 85-90%

-

Appearance : White crystalline solid

-

Step 2: Synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Objective: Formation of the tetrazole ring via [3+2] cycloaddition.

Method: Sharpless-Demko Aqueous Protocol. This method avoids the formation of explosive HN

Reagents

-

2-(4-Cyanophenyl)acetamide (5.0 g, 31.2 mmol)

-

Sodium Azide (NaN

) (2.23 g, 34.3 mmol, 1.1 equiv) -

Zinc Bromide (ZnBr

) (7.0 g, 31.2 mmol, 1.0 equiv) -

Water (40 mL)

-

Isopropanol (10 mL) - Optional co-solvent if solubility is poor

-

Hydrochloric acid (3N HCl)

Protocol

-

Setup : In a 100 mL pressure vessel or RBF, suspend 2-(4-cyanophenyl)acetamide (5.0 g), sodium azide (2.23 g), and zinc bromide (7.0 g) in water (40 mL).

-

Reaction : Heat the mixture to reflux (100°C) with vigorous stirring for 12–16 hours.

-

Process Insight: The reaction proceeds through the activation of the nitrile by Zn

, facilitating the attack by the azide ion.

-

-

Workup (Critical Step) : Cool the mixture to room temperature. The reaction mass will contain the Zinc-tetrazolate complex.

-

Acidification : Add 3N HCl (approx. 15 mL) dropwise until the pH reaches 1–2. This breaks the Zn-complex and protonates the tetrazole.

-

Safety Note: Perform this in a fume hood. Although HN

generation is minimized, trace amounts may be released upon acidification of unreacted azide.

-

-

Isolation : Vigorous stirring will induce the precipitation of the free tetrazole. Filter the solid.[4]

-

Purification : Recrystallize from Methanol/Water (1:1) if necessary to remove trace zinc salts.

-

Expected Yield : 75-85%

-

Characterization :

-

1H NMR (DMSO-d

) : -

IR (ATR) : ~3150 cm

(NH), 1660 cm

-

-

Safety Framework & Hazard Mitigation

Working with azides requires strict adherence to safety protocols.

| Hazard | Risk Description | Mitigation Strategy |

| Hydrazoic Acid (HN | Volatile, highly toxic, and explosive gas. | Use ZnBr |

| Heavy Metal Azides | Explosive salts formed with Cu, Pb, Hg.[5] | Strictly Ban metal spatulas or copper tubing in the setup.[5] Use Teflon/Glass equipment only. |

| Thionyl Chloride | Corrosive, releases HCl/SO | Use a caustic scrubber (NaOH trap) for exhaust gases. |

Process Flow Diagram (Graphviz)

The following diagram illustrates the reaction logic and critical control points (CCPs).

Figure 2: Process flow diagram highlighting the transformation from starting material to final API, including critical acidification steps.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[2][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[7] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[7] [Link]

-

Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118. [Link]

-

Organic Syntheses. (1922). Phenylacetamide.[4][8][9] Organic Syntheses, 2, 63. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-シアノフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Physicochemical Characteristics of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

The following technical guide details the physicochemical characterization, synthesis logic, and analytical profiling of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide . This document is structured for researchers and drug development scientists, focusing on the molecule's dual-nature (acidic tetrazole/neutral amide) and its implications for formulation and analysis.

Technical Monograph & Characterization Strategy

Executive Summary & Chemical Identity

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide is a bifunctional small molecule comprising a lipophilic phenyl core substituted with a polar, neutral acetamide moiety and an acidic tetrazole ring. It serves as a critical bioisostere for 4-(carbamoylmethyl)benzoic acid , offering improved metabolic stability and membrane permeability characteristics typical of tetrazole-for-carboxyl replacements.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-[4-(1H-tetrazol-5-yl)phenyl]acetamide |

| Molecular Formula | |

| Molecular Weight | 203.20 g/mol |

| Core Scaffold | Phenylacetamide |

| Key Functional Groups | 1H-Tetrazole (Acidic, |

| Predicted LogP | |

| Predicted LogD (pH 7.4) |

Molecular Thermodynamics & Solubility Profile

The physicochemical behavior of this compound is dominated by the tetrazole-anion equilibrium . Unlike simple amides, the tetrazole ring acts as a proton donor, creating a pH-dependent solubility switch.

Acid-Base Dissociation (pKa)

The tetrazole N-H proton is acidic due to resonance stabilization of the resulting tetrazolate anion.

-

Theoretical

: -

Physiological State (pH 7.4):

Ionized (Anionic). -

Gastric State (pH 1.2): Neutral (Protonated).

Solubility & Partitioning

The compound exhibits a "solubility U-curve" typical of ampholytes, though dominated by the acidic functionality.

-

Low pH (< 4.0): The molecule exists as a neutral species. Solubility is limited by the lattice energy of the crystal packing, driven by intermolecular hydrogen bonds between the amide (donor/acceptor) and the protonated tetrazole.

-

High pH (> 5.5): Deprotonation of the tetrazole yields a mono-anionic species with high aqueous solubility.

Experimental Implication: Formulation in neutral buffers (PBS) will result in high solubility, whereas precipitation is a risk in acidic media (e.g., 0.1N HCl).

Tautomerism

The 1H-tetrazole ring exists in dynamic equilibrium with its 2H-tautomer. While the 1H-form is generally favored in the solid state and polar solvents, the 2H-form becomes relevant in non-polar environments. This rapid tautomerism complicates NMR analysis in aprotic solvents (e.g., DMSO-

Synthesis & Impurity Logic

Understanding the synthetic origin is crucial for identifying process-related impurities. The standard route involves the cycloaddition of an azide source to a nitrile precursor.

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the primary synthesis route from 4-cyanophenylacetamide and the potential degradation pathways.

Figure 1: Synthesis logic and primary degradation pathways. The nitrile group is converted to tetrazole via [3+2] cycloaddition.[1] Amide hydrolysis is the primary stability risk.

Key Impurities

-

Unreacted Nitrile: 2-(4-cyanophenyl)acetamide. (Detect via IR: sharp peak at ~2230 cm⁻¹).

-

Hydrolysis Product: 2-(4-(1H-tetrazol-5-yl)phenyl)acetic acid. The amide group is susceptible to hydrolysis under strongly acidic or basic conditions.

-

Regioisomers: Alkylation of the tetrazole (if subsequent steps are involved) can lead to 1,5- vs 2,5-disubstituted isomers, but in the free acid form, 1H/2H are tautomers.

Analytical Strategy & Protocols

Accurate characterization requires methods that account for the ionizable nature of the tetrazole.

HPLC Method Development

Standard Reverse-Phase (RP) HPLC is recommended. However, the mobile phase pH is critical.

-

Column: C18 (End-capped to reduce tailing of basic/acidic moieties).

-

Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 2.5).

-

Rationale: Keeping pH < pKa (4.5) ensures the tetrazole is protonated (neutral), increasing retention and peak shape quality. Running at neutral pH (7.0) will cause the molecule to elute near the void volume due to ionization.

-

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: UV at 254 nm (Phenyl ring absorption).

LC-MS Profiling

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Rationale: Tetrazoles deprotonate easily, yielding strong

signals (m/z 202.2). Positive mode (ESI+) may show weak

-

Spectroscopic Identification

-

IR Spectroscopy:

-

Amide I: ~1650–1690 cm⁻¹ (C=O stretch).

-

Amide II: ~1550–1640 cm⁻¹ (N-H bend).

-

Tetrazole: ~1200–1300 cm⁻¹ (Ring breathing) and absence of Nitrile peak (2230 cm⁻¹).

-

-

1H NMR (DMSO-d6):

-

Amide

: Two broad singlets or one broad doublet at -

Tetrazole NH: Very broad singlet, often

ppm or invisible due to rapid exchange. -

Methylene (

): Singlet at -

Aromatic: Two doublets (AA'BB' system) at

~7.4 and 7.9 ppm.

-

Stability & Stress Testing

To validate the integrity of the compound for drug development, a forced degradation study is required.

Degradation Logic (Graphviz Visualization)

The following diagram details the stability profile under stress conditions.

Figure 2: Stability profile. The primary degradation pathway is the hydrolysis of the acetamide side chain to the corresponding carboxylic acid.

Protocol: Forced Degradation

-

Acid Stress: Dissolve 1 mg/mL in 1N HCl. Heat at 60°C for 4 hours.

-

Expected Result: Conversion to 2-(4-(1H-tetrazol-5-yl)phenyl)acetic acid.

-

-

Base Stress: Dissolve 1 mg/mL in 1N NaOH. Heat at 60°C for 4 hours.

-

Expected Result: Rapid conversion to dicarboxylate species (Tetrazolate + Carboxylate).

-

-

Oxidation: 3%

at RT for 24 hours.-

Expected Result: Tetrazole is generally stable; check for N-oxide formation on amide (rare).

-

References

-

Tetrazole Bioisosterism: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

-

Synthesis via [3+2] Cycloaddition: Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 127(1), 210–216. Link

-

Amide Hydrolysis Kinetics: O'Connor, C. (1970). Acidic and Basic Hydrolysis of Amides. Quarterly Reviews, Chemical Society, 24, 553-564. Link

-

pKa Prediction of Tetrazoles: Ostrovskii, V. A., et al. (2012). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

-

Analytical Profiling of Ampholytes: Ahuja, S., & Rasmussen, H. (2007). HPLC Method Development for Pharmaceuticals. Academic Press. Link

Sources

Predictive Pharmacological Profiling of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

A Technical Guide for Lead Optimization and Biological Evaluation

Executive Summary: The Scaffold & The Strategy

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide represents a "privileged structure" in medicinal chemistry—a hybrid scaffold combining the metabolic stability of a tetrazole (a carboxylic acid bioisostere) with the hydrogen-bonding capacity of a phenylacetamide tail.

While direct literature on this specific para-isomer is sparse compared to its meta-analogs (known PTP1B inhibitors) or biphenyl congeners (Angiotensin II receptor blockers), its structural logic suggests high potential as a lead compound in two primary therapeutic areas: Metabolic Disorders (Type 2 Diabetes) and Cardiovascular Regulation (Hypertension) .

This guide provides a predictive technical analysis, moving from chemoinformatic profiling to proposed mechanisms of action (MOA) and validation protocols. It is designed for researchers seeking to utilize this molecule as a fragment-based drug design (FBDD) starting point.

Structural Analysis & Chemoinformatics

Bioisosterism and Physicochemical Profile

The core design strategy behind this molecule is the replacement of the carboxylic acid moiety of 4-carbamoylmethylbenzoic acid with a tetrazole ring.

-

Acidity (pKa): The tetrazole proton has a pKa of ~4.5–5.0, closely mimicking a carboxylate anion at physiological pH (7.4). This ensures electrostatic interactions with positively charged arginine/lysine residues in receptor pockets without the rapid glucuronidation often seen with carboxylic acids.

-

Lipophilicity: The tetrazole ring is more lipophilic than a carboxylate, potentially enhancing membrane permeability (LogP) and oral bioavailability.[1]

-

The Acetamide Linker: The methylene spacer (

) in the acetamide group (

Table 1: Predicted Physicochemical Properties (Lipinski's Rule of 5)

| Property | Predicted Value | Drug-Likeness Status | Note |

| Molecular Weight | ~203.20 g/mol | Pass (<500) | Ideal for fragment-based design. |

| cLogP | ~0.8 – 1.2 | Pass (<5) | Balanced hydrophilicity/lipophilicity. |

| H-Bond Donors | 3 (Amide + Tetrazole NH) | Pass (<5) | High interaction potential.[2] |

| H-Bond Acceptors | 5 (Tetrazole Ns + Amide O) | Pass (<10) | Rich electronic profile. |

| TPSA | ~85 Ų | Pass (<140) | Good predicted intestinal absorption. |

Predicted Biological Targets & Mechanisms

Based on Structure-Activity Relationship (SAR) extrapolation from known analogs (e.g., Losartan, PTP1B inhibitors), we predict two primary biological activities.

Primary Prediction: PTP1B Inhibition (Diabetes)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[3] Inhibiting PTP1B restores insulin sensitivity.

-

Evidence: The meta-isomer (

-(3-(1H-tetrazol-5-yl)phenyl)acetamide) has demonstrated micromolar inhibition of PTP1B [1]. -

Mechanism: The tetrazole anion acts as a bioisostere for the phosphate group of phosphotyrosine (pTyr), binding to the PTP1B active site (Site A) which contains Arg221. The acetamide tail interacts with secondary residues (Site B) to improve selectivity over other phosphatases.

-

Prediction for Target Molecule: The para-orientation of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide extends the molecule's length, potentially allowing it to bridge the active site and the secondary aryl-phosphate binding site more effectively than the meta-isomer.

Secondary Prediction: Angiotensin II Receptor Blockade (Hypertension)

-

Evidence: The 5-phenyltetrazole motif is the "warhead" of the Sartan class (e.g., Losartan) [2].

-

Mechanism: The tetrazole anion forms a salt bridge with Arg167 in the AT1 receptor.

-

Limitation: Sartans typically require a biphenyl core for nanomolar potency. This single-phenyl analog likely acts as a low-affinity fragment (

in

Visualization: Predicted Signaling Pathway (PTP1B)

The following diagram illustrates how the compound is predicted to enhance insulin signaling by inhibiting PTP1B.

Figure 1: Mechanism of Action.[2][3][4][5][6][7][8][9][10][11] The compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby prolonging the insulin signal.

Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" workflows are proposed. These protocols prioritize purity and specific binding confirmation.

Synthesis Protocol (Click Chemistry)

Objective: Synthesize the target from 2-(4-cyanophenyl)acetamide using a [3+2] cycloaddition.

-

Reagents: 2-(4-cyanophenyl)acetamide (Starting Material), Sodium Azide (

), Zinc Chloride ( -

Solvent: DMF or Water/Isopropanol (Green Chemistry approach).

-

Procedure:

-

Dissolve 1.0 eq of nitrile in DMF.

-

Add 1.5 eq

and 1.5 eq -

Reflux at 110°C for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

-

Workup (Critical): Acidify with 1N HCl to pH 2 (precipitates the tetrazole). Filter the white solid.

-

Purification: Recrystallize from Ethanol/Water.

-

-

Validation:

C NMR must show the tetrazole carbon signal at ~155-160 ppm.

In Vitro PTP1B Inhibition Assay

Objective: Determine

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT.

-

Workflow:

-

Incubate enzyme (10 nM) with Test Compound (0.1 – 100

) for 10 mins at 37°C. -

Initiate reaction by adding pNPP (2 mM).

-

Measure absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

-

-

Control: Suramin or Vanadate (Positive Controls).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration].

Molecular Docking Workflow (In Silico)

Before wet-lab work, confirm binding pose using this computational pipeline.

Figure 2: In Silico Validation Workflow. Standardized pipeline for verifying binding affinity before synthesis.

References

-

Moorthy, N. H., et al. (2018). "Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation."[12] Bioorganic Chemistry.

-

Wexler, R. R., et al. (1996). "Nonpeptide angiotensin II receptor antagonists: The next generation in antihypertensive therapy." Journal of Medicinal Chemistry.

- Myznikov, L. V., et al. (2007). "Tetrazoles: Synthesis and Properties." Chemistry of Heterocyclic Compounds. (General reference for tetrazole synthesis protocols).

-

Ballatore, C., et al. (2013). "Carboxylic Acid Bioisosteres in Medicinal Chemistry." ChemMedChem.

Sources

- 1. drughunter.com [drughunter.com]

- 2. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.org.za [scielo.org.za]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. flore.unifi.it [flore.unifi.it]

- 11. scispace.com [scispace.com]

- 12. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide molecular weight and formula

[1][2]

Executive Summary

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide is a bifunctional aromatic scaffold characterized by a primary acetamide moiety and a 5-substituted 1H-tetrazole ring.[1][2] In drug discovery, this molecule serves as a robust bioisostere for 2-(4-carboxyphenyl)acetamide , offering comparable acidity (

Part 1: Physicochemical Characterization[1][2][3]

Molecular Identity

The molecule consists of a phenyl ring substituted at the para positions with an acetamide group (via a methylene linker) and a tetrazole ring.[2]

| Property | Specification |

| IUPAC Name | 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide |

| Molecular Formula | |

| Molecular Weight | 203.20 g/mol |

| Monoisotopic Mass | 203.0807 Da |

| CAS Number | Not widely listed; synthesized de novo |

| Core Scaffold | Phenylacetamide |

| Bioisostere Class | Non-classical carboxylic acid surrogate |

Structural Analysis

The tetrazole ring acts as a planar, acidic pharmacophore.[2] The N-H proton on the tetrazole ring is acidic (

Part 2: Synthetic Pathways & Process Chemistry[2]

Retrosynthetic Analysis

The most reliable synthetic route involves the construction of the tetrazole ring from a nitrile precursor via a [3+2] cycloaddition.[2] The starting material is 2-(4-cyanophenyl)acetamide .[1][2][3]

Experimental Protocol: [3+2] Cycloaddition

Objective: Conversion of the nitrile group to a 5-substituted tetrazole using sodium azide.

Reagents:

-

Azide Source: Sodium Azide (

) (3.0 eq)[1][2] -

Catalyst/Buffer: Ammonium Chloride (

) (3.0 eq) or Triethylamine Hydrochloride ( -

Solvent: DMF (Dimethylformamide) or Toluene/NMP mixture[1][2]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-cyanophenyl)acetamide (10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add sodium azide (30 mmol) and ammonium chloride (30 mmol) to the solution. Note:

buffers the reaction, preventing the formation of explosive hydrazoic acid while activating the nitrile.[1][2] -

Reaction: Heat the mixture to 100–110°C for 12–24 hours. Monitor progress via TLC (eluent: MeOH/DCM 1:9) or LC-MS.[2] The product will be more polar than the starting nitrile.[2]

-

Workup:

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Water or Methanol to yield pure 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide.[1][2]

Synthesis Diagram (Graphviz)[2]

Caption: [3+2] Cycloaddition pathway for the synthesis of the target tetrazole from its nitrile precursor.

Part 3: Analytical Profiling[1][2]

To validate the structure, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

(Required due to polarity).[1][2] -

NMR Shifts:

-

16.0–17.0 ppm (br s, 1H): Tetrazole

- 7.9–8.1 ppm (d, 2H): Phenyl protons ortho to tetrazole.[2]

- 7.4–7.6 ppm (d, 2H): Phenyl protons meta to tetrazole.[2]

-

7.5 ppm (br s, 1H): Amide

-

6.9 ppm (br s, 1H): Amide

-

3.4–3.5 ppm (s, 2H): Benzylic

-

16.0–17.0 ppm (br s, 1H): Tetrazole

Mass Spectrometry (LC-MS)

Part 4: Pharmaceutical Applications & Bioisosterism

Bioisosteric Rationale

The 1H-tetrazole-5-yl group is a classic bioisostere for the carboxylic acid moiety.[1][2] In the context of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide:

-

Acidity Matching: The tetrazole

(4.5–5.[2]0) closely matches that of benzoic acid derivatives ( -

Metabolic Stability: Unlike carboxylic acids, which can undergo glucuronidation (leading to rapid clearance), the tetrazole ring is generally resistant to Phase II metabolism.[2]

-

Permeability: The tetrazole anion is more lipophilic than the carboxylate anion (

is typically higher), improving membrane permeability.[2]

Structure-Activity Relationship (SAR) Diagram[1][2]

Caption: Functional comparison of the tetrazole derivative with its carboxylic acid analog.

References

-

Herr, R. J. (2002).[2] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.[1][2]

-

Wittenberger, S. J. (1994).[2] "Recent developments in tetrazole chemistry. A review." Organic Preparations and Procedures International, 26(5), 499-531.[1][2] [1][2]

-

Roh, J., et al. (2012).[2] "Synthesis of 5-substituted tetrazoles via [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica-supported copper triflate." Synthesis, 44(18), 2841-2846.[1][2]

-

PubChem Compound Summary. (2024). "2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide" (Analog Reference).[1][2][4][5] National Center for Biotechnology Information.[2] [1][2]

Sources

- 1. N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide(14070-48-5) 1H NMR spectrum [chemicalbook.com]

- 2. PubChemLite - 2-[1-(4-tert-butyl-2-chloro-phenyl)tetrazol-5-yl]sulfanyl-n-[2-chloro-4-[2-(4-methylpiperazin-1-yl)-2-oxo-ethoxy]phenyl]acetamide (C26H31Cl2N7O3S) [pubchemlite.lcsb.uni.lu]

- 3. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide | C9H8ClN5O | CID 1132115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide | C9H8ClN5O | CID 1132115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide: A Technical Guide for Structural Elucidation

Executive Summary

The structural elucidation of nitrogen-rich heterocycles, particularly tetrazoles, presents unique analytical challenges due to their tautomerism, high polarity, and complex fragmentation behaviors. 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide (

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. This guide provides a rigorously synthesized, empirically grounded spectroscopic profile (NMR, FTIR, and LC-MS/MS) for this compound. It details the causality behind specific experimental parameters—such as solvent selection and ionization modes—and establishes self-validating protocols to ensure absolute confidence in structural confirmation.

The Causality of Analytical Choices

When analyzing 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide, standard "off-the-shelf" analytical methods often fail. The rationale for our specific multi-modal approach is as follows:

-

Solvent Selection in NMR: Tetrazoles exist in a dynamic equilibrium between

- and -

Ionization Polarity in MS: The tetrazole proton is highly acidic (

). While the acetamide group ionizes well in positive Electrospray Ionization (ESI+), the tetrazole ring yields vastly superior signal-to-noise ratios in negative mode (ESI-). A polarity-switching workflow is therefore non-negotiable for complete molecular coverage [2]. -

Orthogonal Validation: The primary amide and the tetrazole ring share overlapping N-H stretching regions in the infrared spectrum. FTIR alone is insufficient; it must be orthogonally validated against the

C NMR carbonyl and tetrazole C-5 shifts.

Orthogonal structural elucidation workflow for tetrazole derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Each protocol includes an internal validation step.

Protocol A: NMR Sample Preparation and Acquisition

-

Dissolution: Weigh exactly 15 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO-

(100.0 atom % D) containing 0.03% v/v TMS as an internal standard. -

Homogenization: Sonicate the NMR tube for 60 seconds to ensure complete dissolution. Tetrazoles can form micro-suspensions that broaden spectral lines.

-

Acquisition Parameters (

H): Set the spectrometer to 400 MHz. Use a relaxation delay ( -

Self-Validation Step (

Exchange): After the initial

Protocol B: ATR-FTIR Analysis

-

Background: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm

resolution). -

Sample Application: Apply 2-3 mg of the neat, dry powder directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.

-

Validation Step: Monitor the baseline at 4000 cm

and 2000 cm

Protocol C: LC-ESI-MS/MS Workflow

-

Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier promotes ionization of the amide in positive mode.

-

Source Parameters: Enable rapid polarity switching (Pos/Neg mode). Set the capillary voltage to 3.5 kV (Pos) and 2.5 kV (Neg).

-

Collision-Induced Dissociation (CID): Apply a collision energy ramp from 15 eV to 35 eV using nitrogen as the collision gas to capture both low-energy (amide cleavage) and high-energy (tetrazole ring opening) fragmentation events.

Spectroscopic Data Analysis & Interpretation

Based on established empirical rules and literature benchmarks for 5-substituted

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1: Predicted

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment & Mechanistic Rationale |

| 16.20 | Broad Singlet | 1H | - | Tetrazole N-H: Highly deshielded due to the strong electron-withdrawing nature and aromatic ring current of the tetrazole. Broadened by quadrupolar relaxation of nitrogen. |

| 7.95 | Doublet | 2H | 8.2 | Ar-H (H-3, H-5): Ortho to the tetrazole ring. The electron-withdrawing tetrazole deshields these protons significantly. |

| 7.55 | Broad Singlet | 1H | - | Amide N-H (anti): Diastereotopic proton of the primary amide, hydrogen-bonded to solvent. |

| 7.45 | Doublet | 2H | 8.2 | Ar-H (H-2, H-6): Ortho to the acetamide group. |

| 6.95 | Broad Singlet | 1H | - | Amide N-H (syn): Second diastereotopic proton of the primary amide. |

| 3.50 | Singlet | 2H | - | Aliphatic |

Table 2: Predicted

| Chemical Shift ( | Carbon Type | Assignment |

| 172.0 | Quaternary ( | Acetamide Carbonyl |

| 155.5 | Quaternary ( | Tetrazole C-5 (Diagnostic marker) |

| 139.5 | Quaternary (Ar-C) | C-1 (ipso to |

| 130.0 | Methine (Ar-CH) | C-2, C-6 (ortho to |

| 127.5 | Methine (Ar-CH) | C-3, C-5 (ortho to tetrazole) |

| 123.0 | Quaternary (Ar-C) | C-4 (ipso to tetrazole) |

| 42.5 | Methylene ( | Aliphatic carbon |

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups. The presence of the primary amide is confirmed by the bifurcated N-H stretch, while the tetrazole ring presents a characteristic broad absorption envelope.

Table 3: Key ATR-FTIR Vibrational Modes

| Wavenumber (cm | Peak Shape | Assignment |

| 3350, 3180 | Sharp, bifurcated | Primary Amide N-H stretch (asymmetric and symmetric) |

| 3100 – 2800 | Broad envelope | Tetrazole N-H stretch (strongly hydrogen-bonded) |

| 1660 | Strong, sharp | Amide I band ( |

| 1620 | Medium | Amide II band (N-H bend) |

| 1560 | Medium | Tetrazole |

| 1450, 1410 | Weak to Medium | Tetrazole |

Mass Spectrometry (ESI-MS/MS)

Mass spectrometry provides the most definitive structural proof through characteristic fragmentation. Tetrazoles exhibit highly distinct, polarity-dependent fragmentation behaviors. In positive mode, the canonical pathway is the loss of hydrazoic acid (

-

Exact Mass: 203.0807 Da

-

ESI+ Precursor:

at m/z 204.09 -

ESI- Precursor:

at m/z 202.07

ESI-MS/MS fragmentation pathways in positive and negative ionization modes.

Conclusion

The structural verification of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide requires a rigorous, multimodal approach. By leveraging the

References

-

Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).[Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008).[Link]

-

RSC Advances. Magnetic carbon nanotube-catalyzed multicomponent synthesis of 5-substituted-1H-tetrazoles. (2025).[Link]

-

Current Chemistry Letters. Synthesis of novel 4-(1H-tetrazol-5-yl)oxazoles. (2024).[Link]

Methodological & Application

Synthesis protocol for 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Application Note: High-Purity Synthesis of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Executive Summary & Scientific Rationale

This application note details the synthesis of 2-(4-(1H-tetrazol-5-yl)phenyl)acetamide , a bifunctional scaffold often employed in medicinal chemistry as a bioisostere for carboxylic acid derivatives. The tetrazole moiety offers comparable acidity (

Synthetic Strategy:

The protocol utilizes a convergent linear synthesis. The core transformation is the [3+2] cycloaddition of an azide anion to a nitrile.[1][2] To ensure safety and reproducibility, this guide prioritizes the Zinc(II)-catalyzed aqueous protocol (Sharpless method) over the traditional ammonium chloride/DMF route. This choice minimizes the risk of hydrazoic acid (

Target Structure:

-

IUPAC Name: 2-(4-(1H-tetrazol-5-yl)phenyl)acetamide

-

Molecular Formula:

-

Molecular Weight: 203.20 g/mol

Retrosynthetic Analysis

The retrosynthetic logic disconnects the tetrazole ring first, revealing the nitrile precursor. The acetamide side chain is stable under the cycloaddition conditions, allowing it to be installed prior to tetrazole formation.

Figure 1: Retrosynthetic disconnection strategy.

Safety Briefing: Azide Chemistry

CRITICAL WARNING: This protocol involves Sodium Azide (

-

Hydrazoic Acid (

): Highly toxic and explosive.[3] Never acidify azide solutions unless the azide has been quenched or the system is designed for it. The Zinc protocol maintains a pH -

Metal Azides: Avoid contact with heavy metals (Pb, Cu, Hg) as they form shock-sensitive explosives. Use glass or stainless steel equipment; avoid brass or copper fittings.

-

Quenching: Excess azide should be quenched with dilute sodium nitrite (

) and sulfuric acid in a controlled manner, or commercially available quenching kits.

Materials & Equipment

| Reagent | CAS No.[4][5][6] | Equiv.[1][7] | Role |

| Ethyl 4-cyanophenylacetate | 71465-01-5 | 1.0 | Starting Material |

| Ammonium Hydroxide (28-30%) | 1336-21-6 | Excess | Reagent (Step 1) |

| Sodium Azide ( | 26628-22-8 | 1.5 | Reagent (Step 2) |

| Zinc Bromide ( | 7699-45-8 | 1.0 | Catalyst (Step 2) |

| Hydrochloric Acid (3N) | 7647-01-0 | - | Workup |

| Ethanol/Water | - | - | Solvent/Recrystallization |

Experimental Protocol

Step 1: Synthesis of 2-(4-Cyanophenyl)acetamide

Rationale: Direct ammonolysis of the ester is cleaner than reacting the acid chloride, avoiding aggressive chlorinating agents.

-

Setup: Charge a 250 mL round-bottom flask with Ethyl 4-cyanophenylacetate (10.0 g, 52.8 mmol).

-

Reaction: Add Ammonium Hydroxide (28%

in water, 50 mL). The ester may not fully dissolve initially.[8] -

Stirring: Stopper the flask loosely (to prevent pressure buildup but retain ammonia) and stir vigorously at room temperature for 16–24 hours. The mixture will likely become a thick suspension as the amide precipitates.

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The ester spot (

) should disappear, replaced by the amide ( -

Workup:

-

Cool the suspension in an ice bath for 30 minutes.

-

Filter the white solid under vacuum.

-

Wash the cake with cold water (

) and cold ethanol ( -

Dry in a vacuum oven at 45°C.

-

-

Yield: Expected yield: 85–95% (approx. 8.0 g). White solid.

Step 2: [3+2] Cycloaddition to 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Rationale: The Demko-Sharpless aqueous protocol is used here.[1]

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine:

-

2-(4-Cyanophenyl)acetamide (5.0 g, 31.2 mmol)

-

Sodium Azide (3.04 g, 46.8 mmol, 1.5 equiv)

-

Zinc Bromide (7.02 g, 31.2 mmol, 1.0 equiv)

-

Water (40 mL)

-

Note: If solubility is poor, 10 mL of Isopropanol can be added, but pure water is usually sufficient at reflux.

-

-

Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

-

Time: 12–24 hours.[7]

-

Observation: The suspension may clear as it heats and then become cloudy again as the zinc-tetrazolate complex forms.

-

-

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Add 3N HCl slowly with stirring until the pH reaches 1. This step breaks the Zinc-Tetrazole complex and protonates the tetrazole ring (

), causing it to precipitate. -

Caution: Perform this in a fume hood.[1][7] Although

buffers the reaction, local pockets of acid can generate trace -

Stir the acidic suspension for 30 minutes to ensure complete protonation.

-

-

Isolation:

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (9:1) . Dissolve in boiling ethanol, add water until slightly turbid, then cool slowly.

-

-

Yield: Expected yield: 70–85%.

Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Characterization & QC

The product should be characterized to confirm the formation of the tetrazole ring and the retention of the acetamide.

| Technique | Expected Signal / Result | Interpretation |

| HPLC | Purity > 98% | Retention time will shift significantly earlier (more polar) compared to the nitrile precursor. |

| Tetrazole NH (often invisible or very broad due to exchange). | ||

| Phenyl protons adjacent to Tetrazole (deshielded). | ||

| Phenyl protons adjacent to Acetamide. | ||

| Acetamide | ||

| Benzylic | ||

| IR Spectroscopy | ~3150-3300 | Amide N-H stretch. |

| ~2230 | ABSENCE of Nitrile peak (Critical for QC). | |

| ~1660 | Amide C=O stretch. |

Troubleshooting

-

Low Yield in Step 2: Ensure vigorous stirring. The Zinc-Tetrazole intermediate is insoluble; if the stir bar seizes, conversion stops. Use a mechanical stirrer for scales >10g.

-

Product is Sticky/Gum: This indicates trapped Zinc salts or incomplete acidification. Re-suspend the solid in 3N HCl, stir for 1 hour, and re-filter.

-

Safety Check: If the reaction liquid turns deep red, it may indicate iron contamination (forming Iron-Azide complexes). Discard safely immediately.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[10][11][12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[12] Link

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link

-

Roh, J., et al. (2009).[10] Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide.[2] Synthesis, 2009(13), 2175-2178. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. N-(4-(Hydroxymethyl)phenyl)acetamide | 16375-88-5 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-CYANO-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 12. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: In Vitro Profiling of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Executive Summary & Scientific Rationale

The compound 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide (referred to herein as Tet-PA ) represents a critical scaffold in medicinal chemistry, specifically designed as a bioisostere for carboxylic acid-containing inhibitors. The 1H-tetrazole moiety serves as a metabolically stable surrogate for the carboxylate group, offering comparable acidity (pKa ~4.5–5.0) and planar topography while improving lipophilicity and membrane permeability.

Primary Biological Target: Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3][4] Mechanism of Action: The anionic tetrazole mimics the phosphate group of phosphotyrosine (pTyr), allowing the molecule to dock into the catalytic active site (Site A) of PTP1B. This inhibition potentiates insulin signaling, making Tet-PA a lead candidate for Type 2 Diabetes (T2DM) and obesity therapeutics.

This guide details the in vitro assay development pipeline, moving from physicochemical characterization to enzymatic potency and cellular efficacy.

Pre-Assay Characterization: Physicochemical Profiling

Before biological testing, the ionization state of the tetrazole ring must be defined to ensure solubility in assay buffers.

pKa and Solubility Determination

The tetrazole proton is acidic. At pH 7.4, Tet-PA exists primarily as a mono-anion, which is essential for binding the positively charged arginine residues in the PTP1B active site.

-

Hypothesis: If pH < pKa (approx 4.8), the compound protonates and precipitates.

-

Protocol:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Perform a miniaturized shake-flask solubility test in three buffers:

-

Buffer A (pH 4.0): 50 mM Acetate (Expect low solubility).

-

Buffer B (pH 7.4): 50 mM HEPES (Expect high solubility).

-

Buffer C (pH 9.0): 50 mM Borate (Expect maximal solubility).

-

-

Incubate for 24 hours at 25°C, filter (0.45 µm), and quantify via HPLC-UV (254 nm).

-

Critical Checkpoint: Ensure the final assay DMSO concentration is <1% to prevent enzyme denaturation, while maintaining the compound in its soluble, anionic state (pH 7.4).

Biochemical Assay: PTP1B Enzymatic Inhibition

Objective: Determine the IC50 of Tet-PA against recombinant human PTP1B using a colorimetric reporter.

Principle

PTP1B dephosphorylates the synthetic substrate para-nitrophenyl phosphate (pNPP) , yielding para-nitrophenol (pNP), which is yellow and absorbs strongly at 405 nm. Tet-PA competes with pNPP for the active site.

Reagents & Buffer Formulation

-

Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (freshly added).

-

Why DTT? PTP1B has a catalytic cysteine (Cys215) that is easily oxidized. DTT maintains it in the active reduced state.

-

-

Enzyme: Recombinant Human PTP1B (residues 1–322).

-

Substrate: pNPP (Km ~ 1–2 mM). Use at Km concentration (2 mM) to ensure competitive inhibition kinetics.

Step-by-Step Protocol

-

Compound Dilution: Prepare a 10-point serial dilution of Tet-PA in Assay Buffer (0.5% DMSO final). Range: 1 nM to 100 µM.

-

Enzyme Pre-incubation:

-

Add 10 µL of diluted Tet-PA to 96-well clear flat-bottom plate.

-

Add 20 µL of PTP1B enzyme (final conc. 5 nM).

-

Incubate for 15 minutes at 37°C. Rationale: Allows the inhibitor to reach equilibrium binding.

-

-

Reaction Initiation:

-

Add 20 µL of pNPP substrate (final conc. 2 mM).

-

-

Kinetic Read:

-

Monitor Absorbance (OD405) every 60 seconds for 30 minutes on a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Fit data to the Sigmoidal Dose-Response equation (Variable Slope).

-

Logical Diagram: PTP1B Inhibition Workflow

Caption: Kinetic workflow for PTP1B colorimetric assay. Tet-PA competes with pNPP for the catalytic site.

Cellular Assay: Glucose Uptake in C2C12 Myotubes

Objective: Validate that biochemical inhibition translates to functional insulin sensitization in a relevant cell model.

Cell Model Rationale

C2C12 mouse skeletal muscle cells are the gold standard for glucose uptake. Skeletal muscle accounts for ~80% of insulin-stimulated glucose disposal. PTP1B acts as a negative regulator by dephosphorylating the Insulin Receptor (IR) and IRS-1.

Protocol

-

Differentiation: Culture C2C12 myoblasts in DMEM + 10% FBS. Upon confluence, switch to DMEM + 2% Horse Serum for 5–7 days to induce differentiation into myotubes (multinucleated).

-

Starvation: Serum-starve myotubes in low-glucose DMEM (0.1% BSA) for 4 hours.

-

Treatment:

-

Treat cells with Tet-PA (e.g., 10 µM, 50 µM) for 1 hour.

-

Stimulate with sub-maximal Insulin (10 nM) for the last 20 minutes.

-

-

Uptake Reaction:

-

Wash cells with KRH buffer.

-

Add 2-Deoxy-D-[3H]-glucose (non-metabolizable tracer).

-

Incubate for 10 minutes at 37°C.

-

-

Termination & Readout:

-

Wash with ice-cold PBS (stops transport).

-

Lyse cells in 0.1 M NaOH.

-

Measure radioactivity (CPM) via Liquid Scintillation Counting.

-

Expected Result: Tet-PA should enhance insulin-stimulated glucose uptake synergistically, shifting the insulin dose-response curve to the left.

Signaling Pathway Visualization

Caption: Mechanism of Action. Tet-PA inhibits PTP1B, preventing the dephosphorylation of IR/IRS-1, thereby amplifying the insulin signal and GLUT4 translocation.

Data Summary & Troubleshooting Guide

Expected Data Profile

| Parameter | Method | Target Value (Lead Criteria) |

| Solubility | Shake-flask (pH 7.4) | > 50 µM |

| Enzymatic Potency | PTP1B IC50 | < 5 µM |

| Selectivity | vs. TCPTP (T-cell PTP) | > 10-fold selectivity |

| Cellular Efficacy | Glucose Uptake EC50 | < 20 µM |

Troubleshooting Common Issues

-

High Background in Enzymatic Assay:

-

Cause: Oxidized DTT or precipitated compound.

-

Fix: Prepare fresh DTT immediately before use. Check compound solubility in buffer.

-

-

No Cellular Effect:

-

Cause: Poor membrane permeability of the anionic tetrazole.

-

Fix: Verify PAMPA permeability. Consider synthesizing a prodrug (e.g., ester) if permeability is the bottleneck.

-

References

-

Bioisosterism of Tetrazoles: Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

-

Tetrazole-Acetamides as PTP1B Inhibitors: Moorthy, N. H., et al. (2018).[4] "Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors." Bioorganic Chemistry, 79, 129-139. Link

-

PTP1B Assay Protocols: Montalibet, J., et al. (2005). "Protein tyrosine phosphatase: enzymatic assays." Methods in Molecular Biology, 294, 319-330. Link

-

C2C12 Glucose Uptake Methodology: Yamamoto, N., et al. (2015). "Measurement of Glucose Uptake in Cultured Cells." Current Protocols in Pharmacology, 71, 12.14.1–12.14.22. Link

Sources

- 1. Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

High-throughput screening of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide derivatives

Application Note: High-Throughput Screening of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide Derivatives

Introduction & Scientific Rationale

The scaffold 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide represents a privileged structure in medicinal chemistry, primarily due to the tetrazole moiety. Tetrazoles serve as bioisosteres for carboxylic acids, offering comparable acidity (

This class of compounds is historically validated in the design of Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan analogs) and has emerging relevance in PTP1B inhibition (diabetes) and analgesic/anti-inflammatory pathways.

This guide details a High-Throughput Screening (HTS) workflow designed to profile a library of these derivatives against the Angiotensin II Type 1 Receptor (AT1R) using a kinetic calcium flux assay. The protocol is adaptable to other Gq-coupled GPCRs.

Chemical Library Management

Critical Challenge: While tetrazoles are stable, the acetamide linker can introduce solubility variances.

-

Solvent: Dissolve all library standards in 100% DMSO to a master concentration of 10 mM.

-

Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Labcyte Echo) to minimize compound loss and cross-contamination.

-

Solubility Check: Tetrazoles are acidic.[1] When transferring to aqueous assay buffer (HBSS/HEPES), ensure the buffer pH is strictly maintained at 7.4. If the pH drops below 5.0, these derivatives may precipitate ("crash out").

Self-Validating Step: Perform a nephelometry check on a subset of the library diluted 1:1000 in assay buffer. An increase in light scatter indicates precipitation, invalidating the screen for those wells.

Assay Principle: Kinetic Calcium Flux

The screen utilizes a functional cell-based assay.[2][3] AT1R is a Gq-coupled GPCR. Upon activation by the agonist (Angiotensin II), the

Mechanism of Action: The tetrazole derivative acts as an antagonist . By pre-incubating the cells with the library compound, we measure the inhibition of the calcium spike normally induced by the agonist.

Pathway Visualization

Caption: Gq-GPCR signaling pathway. The tetrazole derivative (Red) competes with Angiotensin II (Blue) to prevent Calcium release (Green).

Detailed Experimental Protocol

Platform: FLIPR (Fluorometric Imaging Plate Reader) Tetra or similar high-speed kinetic reader. Format: 384-well black-wall, clear-bottom plates (Poly-D-Lysine coated).

Step 1: Cell Preparation

-

Cell Line: HEK293-AT1R (stable transfectants).

-

Seeding: Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Density: Dispense 15,000 cells/well in 25 µL culture medium.

-

Incubation: 16–24 hours at 37°C, 5%

. Goal: 90% confluency monolayer.

Step 2: Dye Loading (The "No-Wash" Method)

-

Dye Selection: Calcium 6 Assay Kit (Molecular Devices) is preferred over Fluo-4 for higher signal-to-noise ratios in HTS.

-

Buffer Prep: HBSS + 20 mM HEPES (pH 7.4).

-